Home > Products > Screening Compounds P10796 > 6,9,12,15,18,21-Tetracosahexaenoic acid
6,9,12,15,18,21-Tetracosahexaenoic acid -

6,9,12,15,18,21-Tetracosahexaenoic acid

Catalog Number: EVT-1589448
CAS Number:
Molecular Formula: C24H36O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,9,12,15,18,21-Tetracosahexaenoic acid is a very long-chain fatty acid.
Source

Tetracosahexaenoic acid has been isolated from various marine sources. Notably, it was first reported in brittle stars such as Ophiura sarsi and has been detected in commercially valuable fish like flathead flounder. The compound is also present in certain phytoplankton species, which are integral to marine food webs .

Classification

This fatty acid falls under the category of polyunsaturated fatty acids (PUFAs), specifically within the omega-3 family. It is characterized by its long carbon chain and multiple double bonds, which contribute to its biochemical properties and biological significance .

Synthesis Analysis

Methods

Technical Details

The synthesis typically requires starting materials that can undergo elongation and desaturation reactions. The process may involve the use of specific catalysts or reagents to facilitate the formation of the multiple double bonds characteristic of polyunsaturated fatty acids. The precise reaction conditions and purification methods are critical for achieving high yields and purity levels .

Molecular Structure Analysis

Structure

The molecular structure of 6,9,12,15,18,21-Tetracosahexaenoic acid features a long hydrocarbon chain with six cis double bonds located at specified positions along the chain. This configuration contributes to its fluidity and reactivity compared to saturated fatty acids.

Data

  • Molecular Weight: 356.54 g/mol
  • Monoisotopic Mass: 356.2715 g/mol
  • Heavy Atom Count: 26
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Topological Polar Surface Area: 37.3 Ų
  • Density: Approximately 0.9 g/cm³ .
Chemical Reactions Analysis

Reactions

6,9,12,15,18,21-Tetracosahexaenoic acid participates in various biochemical reactions within biological systems. It can undergo beta-oxidation to produce shorter-chain fatty acids and energy. Additionally, it serves as a substrate for enzymatic desaturation and elongation processes that lead to the synthesis of other important fatty acids such as docosahexaenoic acid .

Technical Details

The metabolic pathways involving tetracosahexaenoic acid include the Sprecher pathway where it acts as an intermediate in the conversion of docosapentaenoic acid to docosahexaenoic acid. The reactions are facilitated by specific enzymes such as elongases and desaturases that regulate the conversion rates and product formation .

Mechanism of Action

Process

The mechanism of action for 6,9,12,15,18,21-Tetracosahexaenoic acid primarily revolves around its role in cellular membranes and signaling pathways. As a component of phospholipids in cell membranes, it influences membrane fluidity and functionality.

Data

Research indicates that tetracosahexaenoic acid may modulate inflammatory responses and promote neuronal health through its incorporation into neuronal membranes. Its conversion to docosahexaenoic acid further enhances its biological activity due to the latter's established roles in brain function and development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow oil.
  • Odor: Characteristic fatty odor.
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

Tetracosahexaenoic acid is stable under standard storage conditions but should be protected from light and air to prevent oxidation. Its reactivity profile includes susceptibility to oxidation due to the presence of multiple double bonds .

Applications

Scientific Uses

6,9,12,15,18,21-Tetracosahexaenoic acid holds potential applications in nutrition and pharmacology due to its health benefits associated with omega-3 fatty acids. Research suggests it may play a role in cardiovascular health, neuroprotection, and anti-inflammatory effects. Additionally, it is being studied for its potential therapeutic applications in conditions such as depression and cognitive decline .

Biosynthesis and Metabolic Pathways

Enzymatic Elongation and Desaturation Mechanisms in n-3 PUFA Synthesis

The biosynthesis of 24:6n-3 occurs within the endoplasmic reticulum (ER) through sequential elongation and desaturation of shorter-chain n-3 precursors. The pathway initiates with α-linolenic acid (18:3n-3), which undergoes a conserved metabolic sequence:

  • Δ6-Desaturation: 18:3n-3 → 18:4n-3 (stearidonic acid)
  • Elongation (ELOVL5/2): 18:4n-3 → 20:4n-3
  • Δ5-Desaturation: 20:4n-3 → 20:5n-3 (eicosapentaenoic acid, EPA)
  • Elongation (ELOVL5): 20:5n-3 → 22:5n-3
  • Second Elongation (ELOVL4): 22:5n-3 → 24:5n-3
  • Δ6-Desaturation (FADS2): 24:5n-3 → 24:6n-3 [6]

The final Δ6-desaturation step is rate-limiting and substrate-specific. The ELOVL4 elongase exhibits unique activity toward C22 substrates, enabling the critical elongation to C24 acids. FADS2 (Δ6-desaturase) shows higher catalytic efficiency toward 24:5n-3 than shorter-chain substrates, positioning 24:6n-3 as a concentrated product of microsomal processing. Notably, this pathway requires precise spatial coordination—elongation occurs in the ER membrane, while desaturation requires cytochrome b5 reductase and molecular oxygen [6].

Table 2: Key Enzymes in 24:6n-3 Biosynthesis

ReactionSubstrateProductPrimary EnzymeCellular Site
Chain elongation (2C addition)22:5n-324:5n-3ELOVL4Endoplasmic Reticulum
Δ6-Desaturation24:5n-324:6n-3FADS2Endoplasmic Reticulum
Malonyl-CoA incorporation22:5n-324:5n-3 (intermediate)Elongase complexEndoplasmic Reticulum

Role as an Intermediate in Docosahexaenoic Acid (DHA) Biosynthesis

24:6n-3 is not a terminal metabolic product but an obligate precursor for docosahexaenoic acid (22:6n-3, DHA) biosynthesis. This conversion occurs via peroxisomal β-oxidation:

  • Translocation: Newly synthesized 24:6n-3 is esterified into CoA and transported from the ER to peroxisomes via ABC transporters.
  • Partial β-oxidation: A single cycle shortens 24:6n-3 by two carbons:
  • Initial dehydrogenation: Catalyzed by acyl-CoA oxidase 1 (ACOX1)
  • Hydration and dehydrogenation: Via multifunctional enzyme (MFP2)
  • Thiolytic cleavage: By 3-ketoacyl-CoA thiolase (ACAA1), yielding 22:6n-3 [2] [6]

Crucially, 24:6n-3 is a poor substrate for ER-mediated acyltransferases (e.g., incorporation into 1-acyl-sn-glycero-3-phosphocholine), favoring its shuttling to peroxisomes over membrane lipid integration. During β-oxidation, the intermediate 2-trans-4,7,10,13,16,19-22:7 accumulates due to rate-limiting 2,4-dienoyl-CoA reductase activity. This kinetic bottleneck prevents complete oxidation and facilitates 22:6n-3 export back to the ER for phospholipid incorporation [2] [6].

Table 3: DHA Synthesis Efficiency from 24:6n-3 Across Tissues

Tissue/Species24:6n-3 → 22:6n-3 Conversion RateKey Limiting Factor
Rat LiverHighRobust peroxisomal β-oxidation capacity
Human NeuronsModerateELOVL4/FADS2 expression levels
Marine InvertebratesLow (accumulates 24:6n-3)Limited peroxisomal thiolase activity
ZebrafishHighHigh ACOX1 activity

Peroxisomal β-Oxidation and Its Regulatory Factors

Peroxisomal β-oxidation of 24:6n-3 is distinct from mitochondrial degradation due to its chain-shortening specificity and regulatory constraints:

  • Enzyme Specificity: ACOX1 initiates the process but exhibits lower activity toward 24:6n-3 than saturated very-long-chain acids. The presence of six double bonds necessitates auxiliary enzymes:
  • Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase
  • 2,4-dienoyl-CoA reductase (DECR1)DECR1 activity is particularly rate-limiting for 24:6n-3, protecting DHA from further degradation [2].
  • Metabolic Channeling: 24:6n-3 oxidation occurs in a substrate-specific metabolon. Incomplete processing allows 22:6n-3 to bind peroxisomal membrane transporters (e.g., ABCD3) and return to the ER. Microsomal acyl-CoA synthetases then rapidly esterify it into phospholipids, preventing retrograde transport [2] [5].
  • Regulatory Factors:
  • ACOX1 Expression: Induced by PPARα agonists and preserved by anti-inflammatory agents (e.g., argan oil components) during inflammatory stress [5].
  • Peroxisome-ER Tethering: Membrane contact sites (e.g., VAPB-PEX26 complexes) facilitate 24:6n-3 and 22:6n-3 shuttling without cytosolic exposure.
  • Transcriptional Control: PGC-1α upregulation enhances peroxisomal biogenesis and β-oxidation capacity under high n-3 PUFA demand [5] [6].

Comparative Analysis of Biosynthetic Efficiency Across Species

Species-specific variations in 24:6n-3 metabolism reflect evolutionary adaptations to dietary n-3 availability:

  • Marine Invertebrates: Sea lilies (Crinoidea) and brittle stars (Ophiuroidea) exhibit 24:6n-3 at 4–10% of total fatty acids due to high ELOVL4 activity and limited peroxisomal β-oxidation. This accumulation suggests physiological roles beyond DHA synthesis, potentially in membrane fluidity at abyssal temperatures [1] [4].
  • Teleost Fish: Edible fishes show variable 24:6n-3 content (0–10%), with pelagic species (e.g., mackerel, sardines) demonstrating efficient conversion to DHA via abundant hepatic peroxisomes. Herbivorous fish exhibit lower conversion rates due to reduced ACOX1 specificity toward n-3 substrates [1] [4].
  • Mammals:
  • Rodents: Efficient hepatic 24:6n-3 → 22:6n-3 conversion (Vmax ≈12 nmol/min/g tissue), regulated by dietary n-3 intake.
  • Humans: Brain and retinal tissues prioritize 24:6n-3 for DHA synthesis, but polymorphisms in ELOVL4 or FADS2 reduce efficiency by 30–50% in certain populations.
  • Db/db mice (diabetes model): Impaired peroxisomal function reduces DHA synthesis from 24:6n-3 by >40%, highlighting metabolic disease impacts [4] [6].

Evolutionary optimization is evident: Species with scarce dietary DHA (e.g., mammals) retain efficient 24:6n-3 conversion machinery, while DHA-rich marine organisms accumulate 24:6n-3 as an energy reserve or structural lipid [1] [6].

Table 4: Species Variability in 24:6n-3 Metabolism

Organism Group24:6n-3 Tissue ConcentrationPrimary Metabolic FateDHA Synthesis Efficiency
Sea Lilies/Brittle Stars4–10% of total FAMembrane incorporationLow (≤15% conversion)
Edible Teleost Fishes0.1–10% of total FAPeroxisomal β-oxidation to DHAHigh (60–80% conversion)
Rodent LiverTrace amounts (intermediate)Rapid conversion to DHAVery high (>90% conversion)
Human Neural Tissue0.5–2% of phospholipid FAPreferential β-oxidation to DHAModerate (40–70% conversion)

Concluding Remarks

6,9,12,15,18,21-Tetracosahexaenoic acid exemplifies the metabolic sophistication underlying omega-3 fatty acid metabolism. Its transient existence as a C24 intermediate bridges microsomal elongation/desaturation and peroxisomal chain-shortening pathways, ensuring precise DHA provision for neural and retinal membranes. Future research should address tissue-specific transporter identification and transcriptional regulation of ELOVL4/FADS2 under nutritional stress—areas critical for understanding human n-3 PUFA insufficiency.

Properties

Product Name

6,9,12,15,18,21-Tetracosahexaenoic acid

IUPAC Name

(6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+

InChI Key

YHGJECVSSKXFCJ-SFGLVEFQSA-N

Synonyms

24-6(n-3) acid
6,9,12,15,18,21-tetracosahexaenoic acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.